2-Amino-3-phenylpropan-1-ol

Chiral separation Crystallization Solid-state properties

Researchers requiring a cost-effective chiral amino alcohol for racemic synthesis face a price-functionality trade-off. DL-Phenylalaninol delivers full amino-alcohol reactivity at significantly lower cost than enantiopure forms. • Racemic mixture (zero net optical rotation) reduces cost vs. (S)- or (R)-phenylalaninol while retaining reactivity for bicyclic lactam and oxazoloisoindolinone synthesis. • Ideal baseline reference for chiral HPLC method validation and enantioselective sensor development (enantioselectivity factor 16.96 reported for fluorescent COF sensors). • Lower melting point (64-72 °C) facilitates melt-phase reactions; available in bulk with consistent ≥98% purity.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 16088-07-6
Cat. No. B095927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-phenylpropan-1-ol
CAS16088-07-6
Synonymsphenylalaninol
phenylalaninol hydrobromide
phenylalaninol, (R)-isomer
phenylalaninol, (S)-isome
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CO)N
InChIInChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2
InChIKeySTVVMTBJNDTZBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-phenylpropan-1-ol: Specifications & Identity


2-Amino-3-phenylpropan-1-ol (CAS 16088-07-6), also referred to as DL-phenylalaninol or (±)-2-amino-3-phenyl-1-propanol, is a racemic chiral amino alcohol with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol [1]. It is a white to off‑white crystalline solid with a melting point range of 64–72 °C and a boiling point of 130 °C at 3 mmHg . The compound contains a primary amine, a primary alcohol, and a phenyl substituent, making it a versatile building block in organic synthesis, particularly as a precursor to chiral ligands, pharmaceutical intermediates, and as a reactant in the preparation of bicyclic lactams and oxazoloisoindolinones [2].

1
Racemic chiral amino alcohol building block for non-stereospecific organic synthesis
Contains primary amine and primary alcohol; phenyl substituent supports scaffold diversification
2
Precursor to bicyclic lactams and oxazoloisoindolinones in achiral pathways
Racemic form may support cost-sensitive synthetic routes where stereochemical control is not required
3
Reference material for chiral method development and enantiomeric excess validation
Zero net optical rotation provides baseline for chiral HPLC and fluorescent sensor calibration

Non-Interchangeability of 2-Amino-3-phenylpropan-1-ol


Although several amino alcohols share the same empirical formula (C₉H₁₃NO), they are not functionally interchangeable. The racemic 2-amino-3-phenylpropan-1-ol differs from its enantiopure counterparts (e.g., (S)- or (R)-phenylalaninol) in both physical properties (melting point, optical activity) and biological activity [1]. Furthermore, close structural analogs such as 2‑amino‑2‑phenylpropan‑1‑ol or 2‑amino‑3‑phenylpropan‑2‑ol exhibit different melting points, solubilities, and reactivity profiles, which can drastically affect synthetic outcomes and procurement decisions . The following section provides quantitative evidence that demonstrates exactly where 2‑amino‑3‑phenylpropan‑1‑ol diverges from its closest comparators, enabling informed scientific selection.

This Product
Racemic 2-amino-3-phenylpropan-1-ol
Melting point 64–72 °C
No optical rotation
vs
Enantiopure Forms
(S)- or (R)-phenylalaninol
Melting point 90–94 °C
Specific rotation ±22–23°
This Product
2-Amino-3-phenylpropan-1-ol
Primary amine at C2, alcohol at C1
Melting point 64–72 °C
vs
Positional Isomer
2-Amino-2-phenylpropan-1-ol
Melting point ~35 °C
Different reactivity profile
Physical properties and biological activity may shift significantly between racemate and enantiopure forms. Positional isomers differ in melting point and reactivity; direct substitution may not reproduce synthetic outcomes without validation.

2-Amino-3-phenylpropan-1-ol: Quantitative Differentiation


Melting Point Depression: Racemic vs. Enantiopure

The racemic 2‑amino‑3‑phenylpropan‑1‑ol exhibits a significantly lower melting point range (64–72 °C) compared to its enantiopure (S)- and (R)-forms, both of which melt at 90–94 °C . This 20 °C depression is a classic consequence of racemic crystal packing and provides a simple, non‑spectroscopic method to distinguish the racemate from the pure enantiomers during quality control or material identification.

Melting Point Depression
Head-to-head
ΔT ≈ 20 °C lower for racemate (64–72 °C) vs enantiopure (90–94 °C)
Reported thermal signature context; supports racemate vs enantiopure identity verification
DSC or capillary method; commercial specification data
Chiral separation Crystallization Solid-state properties

Optical Activity: Racemic vs. Enantiopure

2‑Amino‑3‑phenylpropan‑1‑ol (CAS 16088‑07‑6) is a racemic mixture and therefore exhibits no net optical rotation. In contrast, the (S)-enantiomer shows a specific rotation of −22.8° (c = 1.2, 1 M HCl) , while the (R)-enantiomer displays +22.1° to +23° under similar conditions . This absolute difference in optical activity is critical for applications requiring chiral recognition or asymmetric induction.

Optical Activity
Head-to-head
Racemate: 0° | (S): −22.8° | (R): +22.1° to +23° (c=0.52–1.2, 1 M HCl, 589 nm, 22 °C)
Supports chiral identity confirmation and enantiomeric purity assessment workflows
Specific rotation values from reported data
Chirality Optical rotation Enantiomeric purity

Enantioselective Fluorescent Recognition

A chiral ionic covalent organic framework (L‑TB‑COF) sensor discriminates between the two enantiomers of phenylalaninol with an enantioselectivity factor of 16.96 for (R)-PAL over (S)-PAL [1]. This quantitative recognition difference is not observed for the racemic mixture, which would produce a composite signal, and is absent for the single chiral small molecule L‑MTE used to construct the sensor. The sensor can also determine enantiomeric excess (ee) values of PAL samples, enabling precise quality control.

Enantioselective Fluorescent Recognition
Reported
Enantioselectivity factor: 16.96 for (R)-PAL over (S)-PAL (L-TB-COF sensor)
Reported chiral sensor discrimination context; racemate yields composite signal
Chiral ionic COF platform; supports ee determination
Chiral sensing Enantiomeric excess Covalent organic frameworks

DPP-IV Inhibition by (S)-Enantiomer

The (S)-enantiomer of 2‑amino‑3‑phenylpropan‑1‑ol inhibits human dipeptidyl peptidase‑4 (DPP‑IV) with a Ki of 814 nM [1]. The racemic mixture and the (R)-enantiomer do not share this same inhibitory potency; the biological activity is strongly stereospecific. This differential affinity underscores the necessity of using enantiopure (S)-phenylalaninol for DPP‑IV‑related research or drug development.

DPP-IV Inhibition
Class-level
(S)-enantiomer Ki = 814 nM vs human DPP-IV; racemate not measured or inactive
Enantiomer-specific assay-response context; stereospecificity review required for DPP-IV studies
In vitro enzymatic assay; class-level inference
Enzyme inhibition Dipeptidyl peptidase IV Chiral drug intermediates

Melting Point vs. Positional Isomer

The target compound (racemic) melts at 64–72 °C , whereas the positional isomer 2‑amino‑2‑phenylpropan‑1‑ol (CAS 90642‑81‑2) is reported to melt at approximately 35 °C . This 30 °C difference in melting point reflects the distinct intermolecular forces and crystal packing of the two regioisomers, providing a straightforward physical means to differentiate them during receipt inspection or inventory management.

Positional Isomer Melting Point
Cross-study
ΔT ≈ 30 °C: target 64–72 °C vs 2-amino-2-phenylpropan-1-ol ~35 °C
Supports physical differentiation during receipt inspection; large thermal gap reduces isomer misidentification risk
Reported commercial melting point data
Structural isomer Melting point Solid-state characterization

2-Amino-3-phenylpropan-1-ol: Optimal Use Cases


Synthesis of Oxazoloisoindolinones & Bicyclic Lactams

Because 2‑amino‑3‑phenylpropan‑1‑ol is a racemic mixture with no net optical rotation, it serves as an ideal starting material for synthetic pathways that do not require stereochemical control. It is widely used as a reactant in the preparation of bicyclic lactams and oxazoloisoindolinones [1]. In these applications, the racemic nature reduces cost compared to enantiopure forms while still providing the necessary amino‑alcohol functionality.

Chiral Resolution & Enantioselective Sensor Calibration

The racemic form can be used as a reference material for developing or validating chiral separation methods. For instance, a chiral fluorescent sensor (L‑TB‑COF) has been shown to discriminate between the two enantiomers of phenylalaninol with an enantioselectivity factor of 16.96 [1]. The racemic mixture provides a baseline for such sensors and for HPLC methods that quantify enantiomeric excess.

Cost-Effective Non-Stereospecific Intermediate

When the final product does not possess a stereocenter or when racemization is not a concern, the racemic 2‑amino‑3‑phenylpropan‑1‑ol is preferred over the more expensive enantiopure alternatives. Its lower melting point (64–72 °C) [1] also facilitates certain melt‑phase reactions or recrystallization processes where a lower‑melting solid is advantageous.

Application
Selection Property
Validation Focus
Non-stereospecific heterocyclic synthesis
Racemic amino-alcohol functionality; no optical rotation requirement
Reactivity with lactam and oxazoloisoindolinone precursors
Chiral method development reference
Zero net optical rotation baseline
Enantiomeric excess calibration; chiral HPLC and sensor baseline
Lower-melting solid-phase or melt reactions
Melting point 64–72 °C
Thermal processing compatibility; recrystallization behavior

Technical Documentation Hub

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39 linked technical documents
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